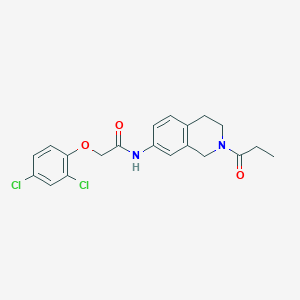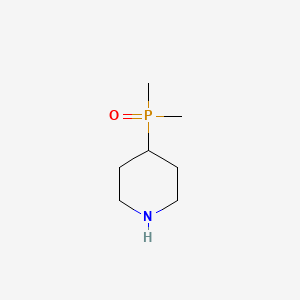
Dimethyl(piperidin-4-yl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Dimethyl(piperidin-4-yl)phosphine oxide” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach has been found to be a more convenient synthetic route to known dimethyl phosphine derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Piperidine is a colorless liquid that is soluble in polar organic solvents . It exists as the phosphine oxide, not the hydroxy tautomer .
Scientific Research Applications
Conformational Analysis and Molecular Interactions
Dimethyl(piperidin-4-yl)phosphine oxide and its derivatives are studied for their unique conformational properties and molecular interactions. For instance, dimethyl(bromomethyl) and dimethyl(iodomethyl) phosphine oxides exhibit equilibrium mixtures of conformer pairs in solution, indicating their dynamic structural behavior. This characteristic is essential in understanding the molecular structure and reaction mechanisms in organic and organometallic chemistry (Raevskii, Mumzhieva, Kron, & Tsvetkov, 1981).
Synthesis and Reactivity
The synthesis and reactivity of compounds containing this compound are a significant area of interest. For example, the synthesis of furfuryl-containing tertiary phosphine oxides demonstrates the versatility of these compounds in producing materials with reduced flammability. This characteristic is particularly beneficial in developing fire-retardant materials and polymers (Varbanov & Borissov, 1984).
Catalysis and Chemical Reactions
Phosphine oxides, including this compound, play a vital role in catalysis. They are used in various chemical reactions, such as in the synthesis of piperidine derivatives through Ni-catalyzed β-carbon elimination, showcasing their importance in organic synthesis and pharmaceutical chemistry (Kumar & Louie, 2012).
Material Science and Surface Chemistry
This compound derivatives are also significant in material science and surface chemistry. Studies have explored the interactions of organophosphorus compounds, including phosphine oxides, with various surfaces, which is critical in understanding and developing new materials and coatings (White, 1986).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the synthesis of bicyclic carbamates from N-Boc-protected piperidin-2-yl phosphine oxide illustrates the compound's potential in creating precursors for alkaloid derivatives. This aspect is crucial for drug development and the synthesis of bioactive compounds (Szakonyi et al., 2005).
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, which include dimethyl(piperidin-4-yl)phosphine oxide, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Pharmacokinetics
The compound’s predicted boiling point is 322.1±31.0 °C, and its predicted density is 1.00±0.1 g/cm3 . These properties may influence its bioavailability.
Properties
IUPAC Name |
4-dimethylphosphorylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOP/c1-10(2,9)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBMAORIJHEOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

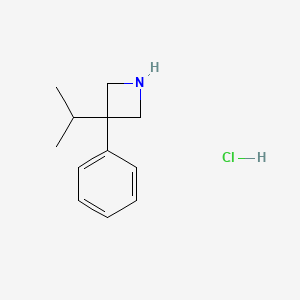

![(E)-6-(3-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2571154.png)
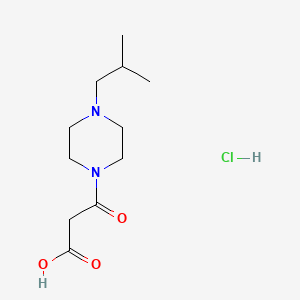
![(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide](/img/structure/B2571156.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2571161.png)
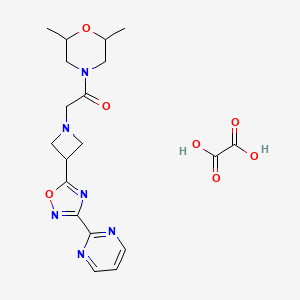
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2571165.png)
![(E)-2-benzoyl-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2571168.png)
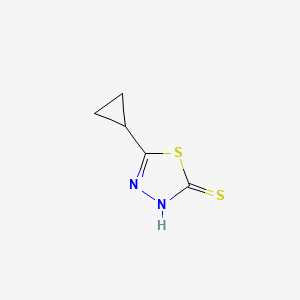
![4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2571171.png)
